

Technical Guide: Direct Violet 1 and Its Synonyms in Modern Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Direct Violet 1

Cat. No.: B1670755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diazo dye C.I. **Direct Violet 1**, also widely known as Chlorazol Violet N. Traditionally used in the textile industry, this compound has garnered significant interest in biomedical research for its potent inhibitory effects on specific protein-protein interactions (PPIs), most notably as a blocker of SARS-CoV-2 viral entry. This document outlines its chemical and physical properties, key synonyms, and detailed experimental protocols for its application as a viral entry inhibitor.

Compound Identification and Synonyms

Direct Violet 1 is a polysulfonated diazo dye recognized by numerous synonyms across different suppliers and historical contexts. Identifying these alternative names is crucial for comprehensive literature searches and material sourcing.

Primary Name	Synonyms
C.I. Direct Violet 1	Chlorazol Violet N, Direct Violet N, Diamine Violet N, Direct Violet 4RB, Dianil Violet H, Erie Violet 3R, Pontamine Violet N

Physicochemical and Technical Data

The fundamental properties of **Direct Violet 1** are summarized below. These data are essential for experimental design, including solvent selection and concentration calculations.

Property	Value	Citation
CAS Number	2586-60-9	[1][2]
C.I. Number	22570	[1][3]
Molecular Formula	$C_{32}H_{22}N_6Na_2O_8S_2$	[1][3][4][5]
Molecular Weight	728.66 g/mol	[1][2][3][4]
Appearance	Reddish-brown powder	[1][3]
Solubility	Soluble in water; Insoluble in organic solvents.	[1][3]

Application in SARS-CoV-2 Research

Direct Violet 1 has been identified as a potent small-molecule inhibitor of the protein-protein interaction between the SARS-CoV-2 spike (S) protein and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[1] This interaction is the critical first step for viral entry into host cells. By binding to the spike protein, **Direct Violet 1** allosterically blocks the attachment of the virus to the cell surface, effectively preventing infection.[1] This mechanism has been validated in both cell-free binding assays and cell-based pseudovirus entry assays.[1]

Quantitative Biological Activity

The inhibitory potency of **Direct Violet 1** has been quantified through various assays, demonstrating its efficacy against coronaviral targets.

Assay Description	Target	IC ₅₀ Value	Citation
Cell-Free Binding Assay	SARS-CoV-2 S-RBD binding to hACE2	1.47 μ M	[6]
Cell-Free Binding Assay	SARS-CoV S1S2 binding to hACE2	2.63 μ M	[6]
Pseudovirus Entry Assay	SARS-CoV-2 pseudovirus entry into hACE2-expressing cells	35.8 μ M	[6]
Cell-Free Binding Assay	TNF-R1 binding to TNF α	2.11 μ M	[6]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative analysis of **Direct Violet 1**'s inhibitory activity, based on the work of Bojadzic et al.[1]

Cell-Free Spike-ACE2 Binding Inhibition Assay (ELISA-type)

This assay quantifies the ability of a compound to inhibit the binding of the viral spike protein to the ACE2 receptor in a controlled, cell-free environment.

Materials:

- Recombinant human ACE2-Fc protein (Sino Biological, Cat. no. 10108-H02H)
- Recombinant SARS-CoV-2 S1 protein (His-tag) (Sino Biological, Cat. no. 40591-V08H)
- 96-well high-binding microplates (Costar)
- Wash Buffer: Phosphate-buffered saline with 0.05% Tween-20 (PBST)
- Blocking Buffer: 5% non-fat dry milk in PBST

- HRP-conjugated anti-His antibody (Qiagen)
- TMB Substrate (Thermo Fisher)
- Stop Solution: 2N H₂SO₄
- **Direct Violet 1** (or other test compounds) dissolved in DMSO and diluted in PBS.

Protocol:

- Plate Coating: Coat 96-well plates with 100 µL/well of human ACE2-Fc protein at a concentration of 2 µg/mL in PBS. Incubate overnight at 4°C.
- Washing: Wash the plates three times with 200 µL/well of Wash Buffer.
- Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 2.
- Compound Incubation: Add 100 µL/well of SARS-CoV-2 S1 protein (0.5 µg/mL) pre-incubated for 30 minutes with varying concentrations of **Direct Violet 1** (from 0.01 to 100 µM).
- Incubation: Incubate the plate for 2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Detection Antibody: Add 100 µL/well of HRP-conjugated anti-His antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 2.
- Signal Development: Add 100 µL/well of TMB Substrate and incubate in the dark for 15-30 minutes.
- Stopping Reaction: Stop the reaction by adding 50 µL/well of Stop Solution.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

- Analysis: Calculate the percent inhibition for each concentration relative to DMSO controls and determine the IC₅₀ value using a non-linear regression model.

SARS-CoV-2 Pseudovirus Entry Assay

This cell-based assay measures the ability of a compound to block viral entry into host cells using a replication-defective pseudovirus that expresses the SARS-CoV-2 spike protein.

Materials:

- HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).
- SARS-CoV-2 pseudovirus (lentiviral or VSV-based) encoding a reporter gene (e.g., Luciferase or GFP).
- Complete Growth Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
- 96-well white, clear-bottom cell culture plates.
- Luciferase Assay Reagent (e.g., Bright-Glo, Promega).
- **Direct Violet 1** (or other test compounds) dissolved in DMSO and diluted in media.

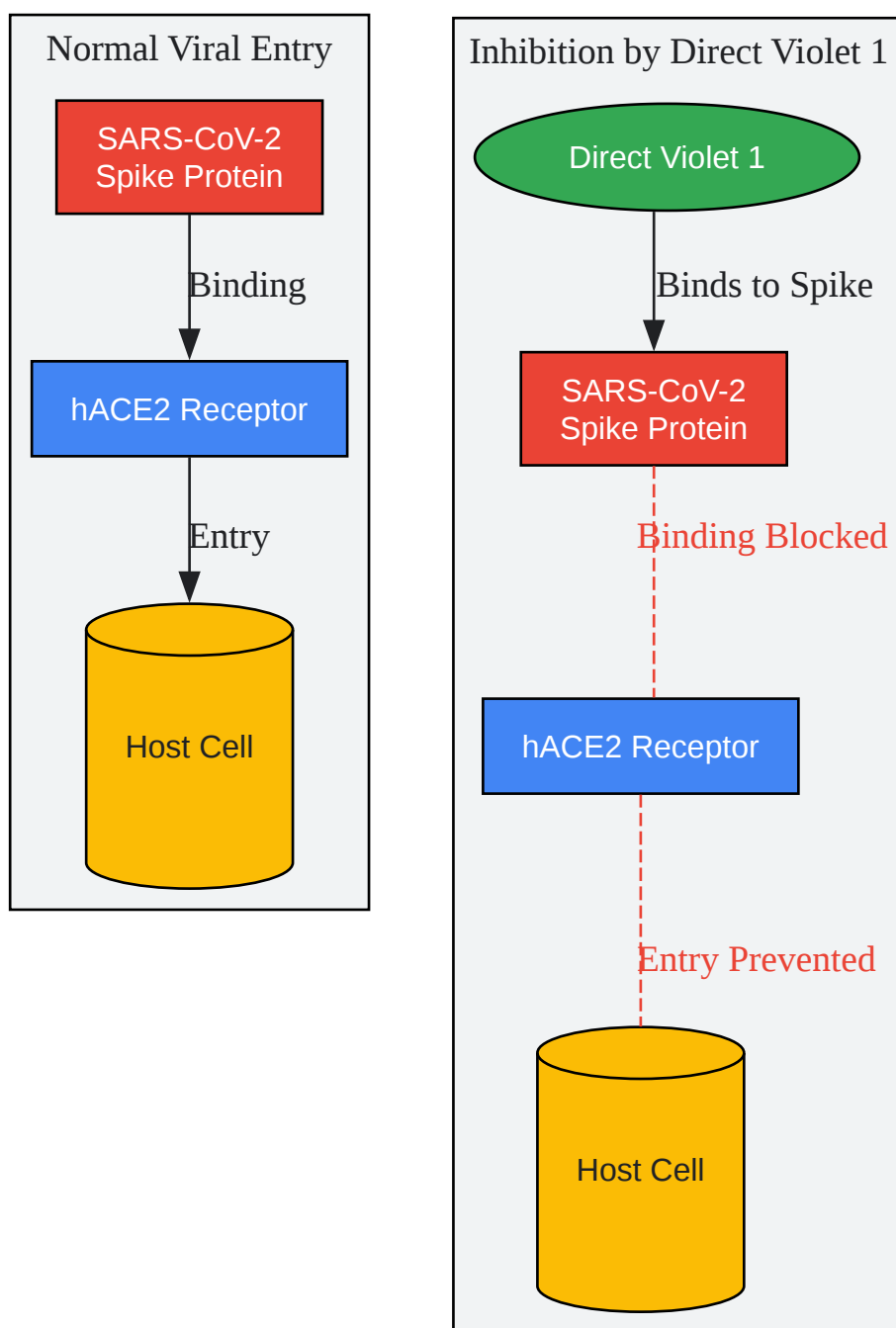
Protocol:

- Cell Seeding: Seed 2×10^4 HEK293T-hACE2 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.
- Compound Treatment: On the next day, remove the medium and add 50 µL of fresh medium containing serial dilutions of **Direct Violet 1**. Incubate for 1 hour at 37°C.
- Infection: Add 50 µL of SARS-CoV-2 pseudovirus (at a pre-determined dilution to yield a high signal-to-noise ratio) to each well.
- Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
- Lysis and Signal Measurement (for Luciferase):
 - Remove the culture medium.

- Add 50 μ L of 1x cell lysis buffer and incubate for 10 minutes.
- Add 50 μ L of Luciferase Assay Reagent to each well.
- Measure luminescence using a plate luminometer.
- Analysis: Calculate the percent inhibition of viral entry for each concentration relative to DMSO-treated virus controls and determine the IC₅₀ value.

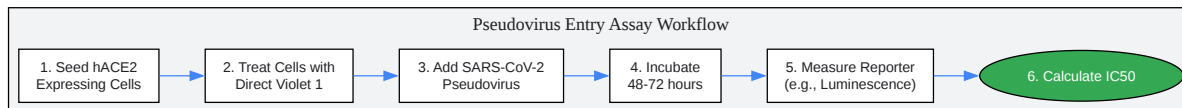
Visualized Mechanism and Workflows

The following diagrams illustrate the key mechanism of action and experimental workflow described in this guide.



[Click to download full resolution via product page](#)

Caption: Mechanism of SARS-CoV-2 entry inhibition by **Direct Violet 1**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the pseudovirus neutralization assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Small-Molecule Inhibitors of the Coronavirus Spike: ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Broad-Spectrum Small-Molecule Inhibitors of the SARS-CoV-2 Spike—ACE2 Protein-Protein Interaction from a Chemical Space of Privileged Protein Binders [mdpi.com]
- 4. Small-Molecule In Vitro Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 | bioRxiv [biorxiv.org]
- 5. Small-Molecule Inhibitors of the Coronavirus Spike – ACE2 Protein-Protein Interaction as Blockers of Viral Attachment and Entry for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- To cite this document: BenchChem. [Technical Guide: Direct Violet 1 and Its Synonyms in Modern Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670755#synonyms-for-direct-violet-1-like-chlorazol-violet-n]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com